6-溴-1-(叔丁基二甲基甲硅烷基)吲哚-3-硼酸二缩水甘醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

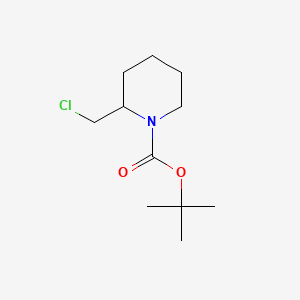

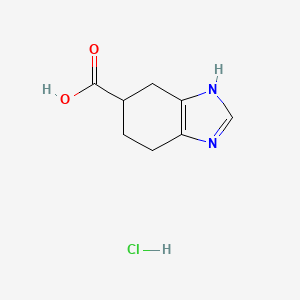

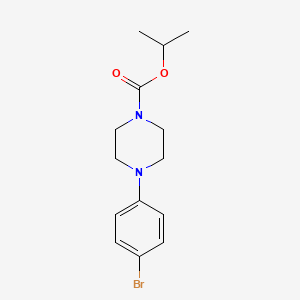

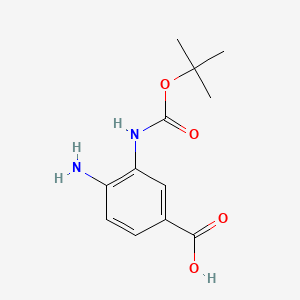

“6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester” is a compound with the linear formula C20H31BBrNO2Si . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . This compound is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Chemical Reactions Analysis

This compound is often used in the Suzuki–Miyaura coupling reaction, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .科学研究应用

有机硅杂环烷结构单元

6-溴-1-(叔丁基二甲基甲硅烷基)吲哚-3-硼酸二缩水甘醇酯是一种功能性化合物,可用作有机硅杂环烷合成的结构单元。它有助于形成氨基、溴代、硼酸酯和炔基等反应基团,这些基团在偶联反应中至关重要。在钯催化反应和硅胶纯化过程中硅杂环烷官能团的稳定性使这些化合物适用于进一步的合成操作,从而形成更复杂的有机硅杂环烷物种 (Brennan, Gust, & Brudvig, 2014)。

铃木-宫浦偶联聚合

该化合物在铃木-宫浦偶联聚合中发挥着重要作用,特别是在使用过量二溴单体的硼酸酯端接的 π-共轭聚合物的合成中。该过程产生具有硼酸(酯)部分的两种端基的高分子量聚合物。这些聚合物可以进一步改性以产生各种官能团,从而扩大它们在材料科学中的适用性 (Nojima et al., 2016)。

分析挑战和解决方案

二缩水甘醇硼酸酯的分析,包括 6-溴-1-(叔丁基二甲基甲硅烷基)吲哚-3-硼酸二缩水甘醇酯,由于它们容易水解为硼酸而呈现独特的分析挑战。这些水解产物的非挥发性和差溶解性给 GC 和正相 HPLC 等典型分析技术带来了困难。然而,已经开发出创新的方法,包括使用非水性非质子化稀释剂和高度碱性流动相,以稳定这些化合物,从而成功分析它们并确认它们的纯度和稳定性 (Zhong et al., 2012)。

未来方向

The future directions of research involving this compound could involve further exploration of its use in the Suzuki–Miyaura coupling reaction, as well as other carbon–carbon bond forming reactions . Additionally, the development of more efficient synthesis methods for this compound could be a valuable area of future research .

属性

IUPAC Name |

[6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-11-10-14(22)12-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNDMVTZNJIIBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BBrNO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681937 |

Source

|

| Record name | 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester | |

CAS RN |

1256358-99-2 |

Source

|

| Record name | 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)

![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)